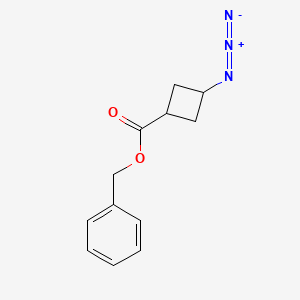

Benzyl (1r,3r)-3-azidocyclobutane-1-carboxylate

Description

Benzyl (1R,3R)-3-azidocyclobutane-1-carboxylate is a chiral cyclobutane derivative characterized by a benzyl ester group at the 1-position and an azide (-N₃) substituent at the 3-position of the cyclobutane ring. This compound is commercially available as a building block for organic synthesis, with applications in drug discovery, materials science, and click chemistry due to the reactivity of the azide group in Huisgen cycloadditions . Notably, its structural features—a strained cyclobutane ring combined with functional groups—make it a versatile intermediate for constructing complex molecules.

Properties

IUPAC Name |

benzyl 3-azidocyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c13-15-14-11-6-10(7-11)12(16)17-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFJQEFMDTICDLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1N=[N+]=[N-])C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Benzyl (1R,3R)-3-azidocyclobutane-1-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound features an azide functional group, which is known for its reactivity in click chemistry applications. The compound can be represented as follows:

This structure allows for various modifications and has implications in drug design and development.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Click Chemistry Applications : The azide group enables the compound to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating the formation of triazole derivatives which can exhibit enhanced biological properties .

- Potential Anticancer Activity : Preliminary studies suggest that derivatives of azidocyclobutane compounds may inhibit cancer cell proliferation. The mechanism could involve the disruption of cellular signaling pathways critical for tumor growth .

- Neuroprotective Effects : Some azide-containing compounds have shown promise in neuroprotection by modulating neuronal signaling pathways and reducing oxidative stress .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Neuroprotection | Reduction in oxidative stress | |

| Click Chemistry Utility | Formation of triazole derivatives |

Case Study: Anticancer Properties

A study conducted on a series of azidocyclobutane derivatives demonstrated that modifications at the benzyl position significantly influenced their cytotoxicity against various cancer cell lines. The compound showed IC50 values indicating effective inhibition at micromolar concentrations, particularly against breast cancer cell lines. This suggests a possible pathway for developing new anticancer agents based on this scaffold.

Case Study: Neuroprotective Mechanisms

In vitro experiments indicated that this compound could protect neuronal cells from apoptosis induced by oxidative stress. Mechanistic studies revealed that the compound could upregulate antioxidant enzymes and downregulate pro-apoptotic factors, highlighting its potential as a neuroprotective agent.

Scientific Research Applications

Synthetic Methodologies

C-H Functionalization

One of the significant applications of benzyl (1R,3R)-3-azidocyclobutane-1-carboxylate lies in its role as a substrate for C-H functionalization reactions. These reactions allow for the introduction of diverse functional groups into cyclobutane frameworks, enhancing the compound's versatility in organic synthesis. For instance, studies have shown that C-H functionalization can lead to the formation of complex cyclobutane derivatives with high stereoselectivity and efficiency .

Synthesis of Natural Products

The compound has been utilized in the synthesis of various natural products. The strategic incorporation of azide functionalities enables the generation of intermediates that can be transformed into biologically active molecules. For example, the use of this compound has been reported in the synthesis of dictazole A, a compound known for its antimicrobial properties .

Biological Activities

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. The azide group can be converted into various functional groups via click chemistry, leading to compounds that have shown efficacy against a range of bacterial strains. This makes it a valuable scaffold for developing new antibiotics .

Potential in Antiviral Research

The compound’s structural features position it as a promising candidate for antiviral drug development. Its ability to serve as a precursor for nucleoside analogs suggests potential applications in targeting viral replication mechanisms. Studies on carbocyclic nucleoside analogs highlight the relevance of such compounds in antiviral therapies .

Case Study: Synthesis and Application in Natural Product Chemistry

| Study Reference | Compound Synthesized | Methodology Used | Yield (%) | Biological Activity |

|---|---|---|---|---|

| Dictazole A | C-H Functionalization | 61% | Antimicrobial | |

| Various Cyclobutanes | Direct Arylation | 97% | Antiviral |

This table summarizes key findings from studies that utilized this compound in synthetic applications and their resultant biological activities.

Comparison with Similar Compounds

Comparison with Similar Cyclobutane Carboxylate Derivatives

Structural Features and Functional Group Analysis

The following table compares the target compound with two structurally related cyclobutane carboxylates synthesized via photocycloaddition ():

| Compound | Substituents | Functional Groups | Molecular Formula |

|---|---|---|---|

| Benzyl (1R,3R)-3-azidocyclobutane-1-carboxylate | Azide (-N₃) at 3-position, benzyl ester at 1-position | Ester, azide | C₁₂H₁₃N₃O₂ |

| Benzyl (1S,2S,3R)-2,3-diphenylcyclobutane-1-carboxylate | Two phenyl groups at 2- and 3-positions, benzyl ester at 1-position | Ester, aryl | C₂₄H₂₂O₂ |

| Methyl (1S,2S,3R)-2-(4-methoxyphenyl)-3-phenylcyclobutane-1-carboxylate | 4-Methoxyphenyl at 2-position, phenyl at 3-position, methyl ester at 1-position | Ester, aryl, methoxy | C₂₀H₂₀O₃ |

Key Observations :

- The azide group in the target compound introduces unique reactivity (e.g., participation in click chemistry), absent in the phenyl- or methoxyphenyl-substituted analogs.

- Steric and electronic effects differ significantly: the azide is a small, electron-withdrawing group, while aryl substituents (phenyl, methoxyphenyl) are bulkier and electron-rich.

Key Observations :

- The photocycloaddition method for the analogs achieves high enantioselectivity (97% ee), likely due to the chiral oxazaborolidine catalyst. The absence of azide in these analogs simplifies their synthesis compared to the target compound, where azide incorporation may require additional steps or safety precautions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.